molecular formula C5H7Cl2NO B11776161 (4-Chlorofuran-2-yl)methanamine hydrochloride

(4-Chlorofuran-2-yl)methanamine hydrochloride

Cat. No.: B11776161
M. Wt: 168.02 g/mol
InChI Key: ZBUIWIJHVFBKLV-UHFFFAOYSA-N
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Description

(4-Chlorofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7Cl2NO and a molecular weight of 168.02 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains a chlorine atom at the 4-position and an amine group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Properties

Molecular Formula

C5H7Cl2NO

Molecular Weight

168.02 g/mol

IUPAC Name

(4-chlorofuran-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H6ClNO.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H

InChI Key

ZBUIWIJHVFBKLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1Cl)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorofuran-2-yl)methanamine hydrochloride typically involves the chlorination of furan followed by the introduction of an amine group. One common method includes the reaction of 4-chlorofuran with methanamine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives .

Scientific Research Applications

(4-Chlorofuran-2-yl)methanamine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorofuran-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both a chlorine atom and an amine group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Biological Activity

(4-Chlorofuran-2-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound consists of a furan ring substituted with a chlorine atom at the 4-position and an amine group attached to a methylene bridge. Its molecular formula is C5H7ClNC_5H_7ClN with a molecular weight of 168.02 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC5H7ClN
Molecular Weight168.02 g/mol
IUPAC Name(4-chlorofuran-2-yl)methanamine; hydrochloride
InChI KeyZBUIWIJHVFBKLV-UHFFFAOYSA-N

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.
  • Antifungal Properties : Research suggests that it may inhibit the growth of certain fungi, making it a candidate for antifungal drug development.
  • Anticancer Effects : Some studies have hinted at its ability to affect cancer cell lines, potentially through modulation of cell signaling pathways or enzyme inhibition.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Techniques such as molecular docking simulations and surface plasmon resonance have been employed to elucidate these interactions.

Mechanisms Observed

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with specific receptors, altering cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Attributes
5-Chloro-2-furylmethanamineChlorine at 5-position of furanDifferent position of chlorine affects reactivity
4-Methylfuran-2-methanamineMethyl substitution instead of chlorineAlters electronic properties and biological activity
3-Chloro-4-pyridinemethanaminePyridine ring instead of furanDifferent heterocyclic structure influences binding
2-AminothiazoleThiazole ring structureDistinct pharmacological profile due to sulfur atom

The specific combination of a furan ring and an amine group in this compound contributes to its distinct pharmacological properties.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various applications:

  • Antimicrobial Testing : A study evaluated the compound's efficacy against multiple bacterial strains, demonstrating significant inhibitory effects compared to control groups.
  • Antifungal Evaluation : In vitro tests showed that the compound reduced fungal growth by over 50% at specific concentrations, suggesting potential therapeutic applications in treating fungal infections.
  • Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with this compound resulted in decreased cell viability, highlighting its anticancer potential.

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